molecular formula C17H19NO2 B7586594 3-Azatricyclo[4.2.1.02,5]nonan-3-yl(2,3-dihydro-1-benzofuran-3-yl)methanone

3-Azatricyclo[4.2.1.02,5]nonan-3-yl(2,3-dihydro-1-benzofuran-3-yl)methanone

货号: B7586594
分子量: 269.34 g/mol
InChI 键: QZMPYGGGLGUKEN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Azatricyclo[4.2.1.02,5]nonan-3-yl(2,3-dihydro-1-benzofuran-3-yl)methanone, also known as JDTic, is a selective kappa opioid receptor antagonist. It was first synthesized in 2002 by researchers at the University of Michigan. Since then, the compound has been widely studied for its potential therapeutic applications in the treatment of addiction, depression, and anxiety disorders.

作用机制

3-Azatricyclo[4.2.1.02,5]nonan-3-yl(2,3-dihydro-1-benzofuran-3-yl)methanone acts as a selective antagonist of the kappa opioid receptor, which is a G protein-coupled receptor that is widely distributed in the brain and peripheral tissues. The kappa opioid receptor is involved in the regulation of pain, stress, and mood, and its activation has been associated with dysphoria and aversive effects. This compound blocks the kappa opioid receptor, leading to an increase in the release of dopamine and other neurotransmitters that are involved in reward and positive reinforcement.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models. It has been shown to reduce the rewarding effects of opioids and cocaine, suggesting that it may be useful in the treatment of addiction. This compound has also been shown to have antidepressant and anxiolytic effects, possibly through its modulation of the kappa opioid receptor.

实验室实验的优点和局限性

3-Azatricyclo[4.2.1.02,5]nonan-3-yl(2,3-dihydro-1-benzofuran-3-yl)methanone has several advantages for use in lab experiments. It is a highly selective antagonist of the kappa opioid receptor, which allows for precise modulation of this receptor in animal models. This compound has also been shown to have a long duration of action, which allows for sustained effects in animal models. However, this compound has some limitations, including its relatively low potency and the need for high doses to achieve therapeutic effects.

未来方向

There are several future directions for research on 3-Azatricyclo[4.2.1.02,5]nonan-3-yl(2,3-dihydro-1-benzofuran-3-yl)methanone. One area of interest is the potential use of this compound in the treatment of addiction, particularly to opioids and cocaine. Further studies are needed to determine the optimal dosing and administration of this compound for these indications. Another area of interest is the potential use of this compound in the treatment of depression and anxiety disorders. Future studies should investigate the mechanisms underlying the antidepressant and anxiolytic effects of this compound, and explore its potential use in combination with other therapies. Finally, further optimization of the synthesis method for this compound may lead to improvements in yield and purity, and facilitate its use in clinical studies.

合成方法

The synthesis of 3-Azatricyclo[4.2.1.02,5]nonan-3-yl(2,3-dihydro-1-benzofuran-3-yl)methanone involves several steps, including the condensation of 3-amino-1-cyclobutanecarboxylic acid with 2,3-dihydro-1-benzofuran-3-carboxylic acid, followed by a series of chemical reactions to form the final product. The synthesis method has been optimized over the years to improve yield and purity, and several variations of the procedure have been reported in the literature.

科学研究应用

3-Azatricyclo[4.2.1.02,5]nonan-3-yl(2,3-dihydro-1-benzofuran-3-yl)methanone has been extensively studied in both in vitro and in vivo models for its potential therapeutic applications. It has been shown to selectively block the kappa opioid receptor, which is involved in the regulation of pain, stress, and mood. This compound has been investigated for its potential use in the treatment of addiction, particularly to opioids and cocaine. It has also been studied for its potential antidepressant and anxiolytic effects.

属性

IUPAC Name

3-azatricyclo[4.2.1.02,5]nonan-3-yl(2,3-dihydro-1-benzofuran-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c19-17(14-9-20-15-4-2-1-3-12(14)15)18-8-13-10-5-6-11(7-10)16(13)18/h1-4,10-11,13-14,16H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZMPYGGGLGUKEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2N(C3)C(=O)C4COC5=CC=CC=C45
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。